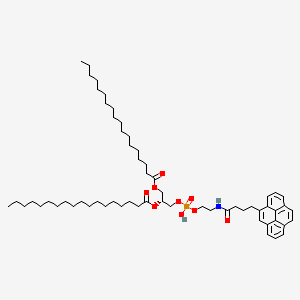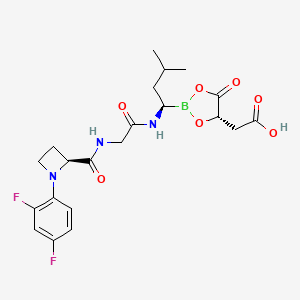
Davelizomib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Davelizomib is a small molecule drug that functions as a proteasome inhibitor. It was initially developed by Chia Tai Tianqing Pharmaceutical Group Co., Ltd. and is currently in Phase 1 of clinical trials. The compound has shown potential in treating advanced cancers and has been studied for its effects on multiple myeloma .
Vorbereitungsmethoden
The synthesis of Davelizomib involves the preparation and medicinal application of borates of azetidine derivatives. The synthetic route includes the use of specific reagents and conditions to achieve the desired molecular structure. Detailed information on the exact synthetic routes and industrial production methods is proprietary and not fully disclosed in public sources .
Analyse Chemischer Reaktionen
Davelizomib undergoes various chemical reactions, primarily involving its role as a proteasome inhibitor. The compound is known to interact with proteasomes, leading to the inhibition of protein degradation. Common reagents and conditions used in these reactions include borates and azetidine derivatives. The major products formed from these reactions are typically related to the inhibition of proteasome activity, which is crucial for its antineoplastic effects .
Wissenschaftliche Forschungsanwendungen
Davelizomib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying proteasome inhibition. In biology, it is utilized to understand the mechanisms of protein degradation and its impact on cellular functions. In medicine, this compound is being investigated for its potential to treat advanced cancers and multiple myeloma. Its industrial applications include the development of new therapeutic agents and the study of proteasome inhibitors .
Wirkmechanismus
Davelizomib exerts its effects by inhibiting the activity of proteasomes, which are responsible for degrading unneeded or damaged proteins within the cell. By blocking proteasome activity, this compound disrupts the protein degradation process, leading to the accumulation of proteins and subsequent cell death. This mechanism is particularly effective in cancer cells, which rely on proteasomes for rapid protein turnover. The molecular targets of this compound include the proteasome subunits, and the pathways involved are related to protein degradation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Davelizomib is unique among proteasome inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include Bortezomib, Carfilzomib, and Ixazomib, which also function as proteasome inhibitors but differ in their chemical structures and clinical applications. This compound’s uniqueness lies in its potential for treating advanced cancers and its ongoing clinical trials for multiple myeloma .
Eigenschaften
CAS-Nummer |
2409841-51-4 |
|---|---|
Molekularformel |
C21H26BF2N3O7 |
Molekulargewicht |
481.3 g/mol |
IUPAC-Name |
2-[(4S)-2-[(1R)-1-[[2-[[(2S)-1-(2,4-difluorophenyl)azetidine-2-carbonyl]amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |
InChI |
InChI=1S/C21H26BF2N3O7/c1-11(2)7-17(22-33-16(9-19(29)30)21(32)34-22)26-18(28)10-25-20(31)15-5-6-27(15)14-4-3-12(23)8-13(14)24/h3-4,8,11,15-17H,5-7,9-10H2,1-2H3,(H,25,31)(H,26,28)(H,29,30)/t15-,16-,17-/m0/s1 |
InChI-Schlüssel |
BMSAGHWUHGTMIV-ULQDDVLXSA-N |
Isomerische SMILES |
B1(O[C@H](C(=O)O1)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCN2C3=C(C=C(C=C3)F)F |
Kanonische SMILES |
B1(OC(C(=O)O1)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2CCN2C3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)
![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)
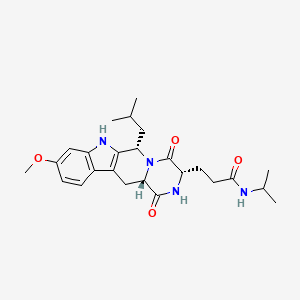
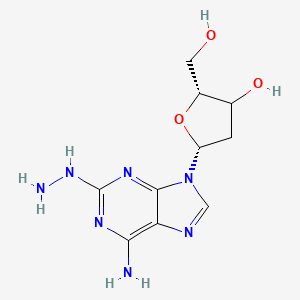

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)
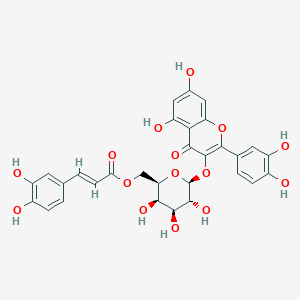

![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)

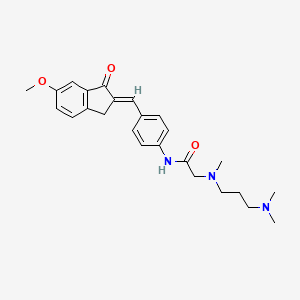
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)
